EC₅₀ for pSer33/Ser37 β-Catenin Peptide Binding: NRX-2663 vs. NRX-103094
In a direct comparison using a TR-FRET binding assay with pSer33/Ser37 β-catenin peptide, NRX-2663 exhibits an EC₅₀ of 80 ± 4 µM [1]. The more advanced analog NRX-103094 achieves an EC₅₀ of 457 ± 23 nM under the same peptide conditions, representing an approximately 175-fold potency improvement [1]. These values establish NRX-2663 as a moderately potent enhancer suitable for early SAR exploration, whereas NRX-103094 serves as a higher-potency tool for mechanistic studies requiring stronger β-TrCP engagement.
| Evidence Dimension | EC₅₀ for enhancement of β-catenin:β-TrCP binding |
|---|---|
| Target Compound Data | 80 ± 4 µM |
| Comparator Or Baseline | NRX-103094: 457 ± 23 nM |
| Quantified Difference | NRX-103094 is ~175× more potent than NRX-2663 |
| Conditions | TR-FRET binding assay; pSer33/Ser37 β-catenin peptide |
Why This Matters
This quantitative difference defines the appropriate experimental concentration range for each tool compound and prevents off-target effects or false negatives due to underdosing.
- [1] Simonetta, K. R., et al. (2019). Nature Communications, 10, 1402 (Fig. 3c, Supplementary Table 1). View Source
